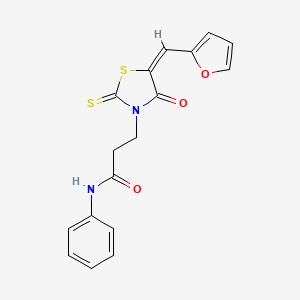

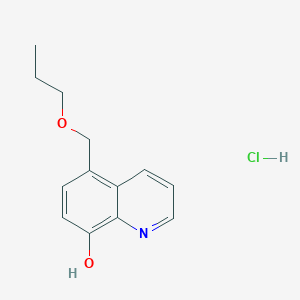

![molecular formula C6H4BrN3 B3002208 4-Bromo-[1,2,3]triazolo[1,5-A]pyridine CAS No. 1367827-91-5](/img/structure/B3002208.png)

4-Bromo-[1,2,3]triazolo[1,5-A]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

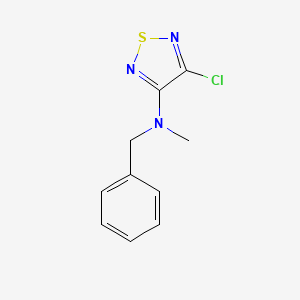

4-Bromo-[1,2,3]triazolo[1,5-A]pyridine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.023. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Efficient Synthesis

4-Bromo-[1,2,3]triazolo[1,5-a]pyridine derivatives have been efficiently synthesized using various methods. One such method involves the oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions. This process allows for the creation of structurally diverse triazolopyridines (El-Kurdi et al., 2021). Another approach is the metal-free synthesis using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which leads to high reaction yields and short reaction times (Zheng et al., 2014).

X-ray Structure Analysis

The structural characterization of these compounds is often achieved through techniques like 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction. This detailed analysis aids in understanding the molecular arrangement and properties of the synthesized compounds (El-Kurdi et al., 2021).

Biological and Chemical Properties

Antioxidant Activity

this compound derivatives exhibit notable antioxidant properties. A study involving the synthesis of these derivatives and subsequent testing of their antioxidant capabilities revealed that certain compounds within this class demonstrate significant activity in inhibiting the oxidation of adrenaline under conditions of oxidative stress (Smolsky et al., 2022).

Synthetic Versatility for Diversification

The presence of halogen functionalities in these compounds renders them versatile intermediates in chemical syntheses. For instance, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, a related compound, showcase this versatility through their ability to undergo reactions such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).

Potential in Pharmacology

These compounds have shown promise in various pharmacological applications. Their unique electronic and intermolecular interactional characteristics, especially when substituted at specific positions, can significantly influence their pharmaceutical potential (Chai et al., 2019).

Other Applications

- Herbicidal Activity: Some derivatives of this compound have shown to possess excellent herbicidal activity, demonstrating their potential utility in agricultural settings (Moran, 2003).

Mechanism of Action

Target of Action

Similar compounds such as 1,2,4-triazolo[1,5-a]pyridines have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

It’s known that triazolopyridines can react with electrophiles in two contrasting ways, giving 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen . This suggests that the compound may interact with its targets through similar mechanisms, leading to changes in the targets’ function.

Biochemical Pathways

For instance, 1,2,4-triazolo[1,5-A]pyridines have been found to inhibit the enzyme acetolactate synthase (AHAS), which plays a key role in the biosynthesis of branched-chain amino acids .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its ability to reach its targets in the body.

Result of Action

Similar compounds have shown cytotoxic activities against various cancer cell lines . This suggests that 4-Bromo-[1,2,3]triazolo[1,5-A]pyridine may also have potential antitumor activity.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can affect the activity of similar compounds .

Properties

IUPAC Name |

4-bromotriazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-2-1-3-10-6(5)4-8-9-10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDMZVBQKJGPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=N2)C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367827-91-5 |

Source

|

| Record name | 4-bromo-[1,2,3]triazolo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

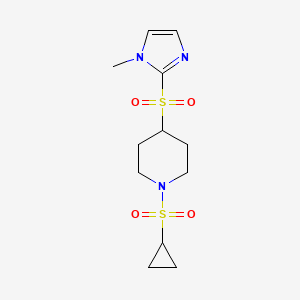

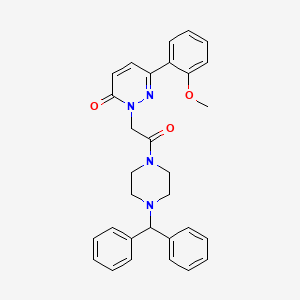

![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3002126.png)

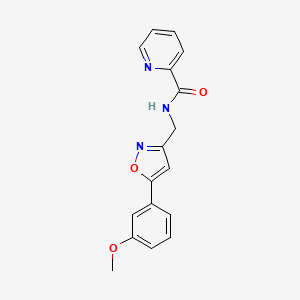

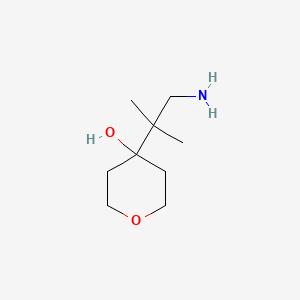

![N-(4-bromophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3002130.png)

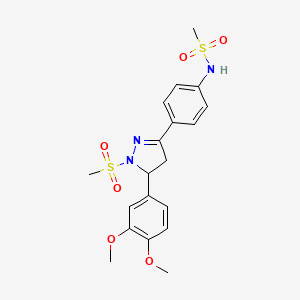

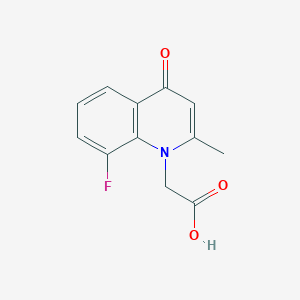

![Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002138.png)

![3-cyclopentyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3002147.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3002148.png)